N-Acetyl-N-(2,6-dichlorophenyl)acetamide
Description
Contextualization within N-Substituted Acetamide (B32628) Research
N-substituted acetamides are a class of organic compounds that are of fundamental chemical interest, largely due to the properties of the amide bond. researchgate.net Amides are recognized for the conjugation between the nitrogen lone pair and the carbonyl group, which imparts significant stability and specific chemical reactivity. researchgate.net The synthesis of N-substituted acetamides has been an area of active investigation, with various methods developed to create these structures efficiently. tandfonline.comtandfonline.com These methods often involve the reaction of amines with acylating agents. tandfonline.comnih.gov
The substitution on the nitrogen atom (the 'N-substituent') critically influences the molecule's physical, chemical, and biological properties. When the substituent is an aromatic ring, such as a dichlorophenyl group, it can introduce specific steric and electronic effects that modulate the compound's behavior. Research has shown that substitutions on the phenyl ring and on the acetyl group can significantly alter the compound's biological activity and interactions with biological targets. researchgate.net For instance, studies on N-phenylamides have explored how chloro-substitutions on the phenyl ring impact their structural and electronic properties, often investigated using techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy and X-ray crystallography. researchgate.net
Significance in Pharmaceutical Intermediate Research and Agrochemical Sciences
The dichlorophenyl acetamide scaffold is a key structural motif in both pharmaceutical and agrochemical research, serving as a building block for developing new active compounds.
In the pharmaceutical sector, derivatives of dichlorophenyl acetamides have been explored for various therapeutic applications. The presence of a dichlorophenyl group is a feature in several pharmacologically active molecules. For example, N-substituted acetamide derivatives are being designed and synthesized as potential inhibitors of enzymes like butyrylcholinesterase (BChE), a target in the treatment of Alzheimer's disease. nih.gov Molecular docking studies have been employed to understand how these molecules interact with the active sites of such enzymes. nih.gov Furthermore, compounds containing the dichlorophenyl moiety have been investigated for their anticonvulsant properties. nuph.edu.ua Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, for instance, has shown a wide spectrum of activity in various seizure models, highlighting the potential of the dichlorophenyl group in designing central nervous system agents. nuph.edu.ua The 2,6-dichloro substitution pattern is notably present in the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), and related acetamide structures, such as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, have been identified as impurities in its synthesis, linking this chemical class directly to pharmaceutical manufacturing. archivepp.comncats.io
In agrochemical sciences, dichloroacetamide derivatives are well-established as herbicide safeners. acs.orgmdpi.com These compounds are applied in combination with herbicides to protect crops from potential injury without diminishing the herbicide's effectiveness against target weeds. acs.orgmdpi.com The mechanism of action involves enhancing the crop's natural defense pathways, primarily by boosting the activity of enzymes like glutathione (B108866) S-transferases (GSTs), which metabolize and detoxify the herbicide within the crop plant. mdpi.com Dichloroacetamides can be metabolized in plants, and there is significant overlap in the metabolites formed in non-target organisms and degradation products found in the environment. acs.org Beyond their role as safeners, acetamide-based compounds are also utilized in pesticide formulations to achieve synergistic effects, increase the speed of action, and manage pest resistance. google.com
Table 1: Investigated Applications of Structurally Related Dichlorophenyl Acetamides
| Compound Class/Derivative | Area of Research | Investigated Application/Significance | Key Findings |
|---|---|---|---|
| N-(substitutedphenyl)-acetamides | Pharmaceutical | Alzheimer's Disease (Butyrylcholinesterase Inhibition) | Certain derivatives show potent inhibition of BChE. Molecular docking reveals key interactions with the enzyme's active site. nih.gov |
| N-[(2,4-dichlorophenyl)methyl] acetamides | Pharmaceutical | Anticonvulsant Agents | Displayed a wide spectrum of activity in seizure models with low toxicity. nuph.edu.ua |
| Dichloroacetamide Derivatives (e.g., Dichlormid) | Agrochemical | Herbicide Safeners | Protect crops by enhancing the metabolism of herbicides via induction of detoxification enzymes like GSTs. acs.orgmdpi.com |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Pharmaceutical | Pharmaceutical Impurity | Identified as an impurity related to the synthesis of Diclofenac. ncats.io |
Overview of Current and Emerging Research Trajectories
Current research on N-substituted acetamides continues to build on established foundations while exploring new frontiers. A significant trend is the use of computational chemistry and molecular modeling to guide the design and synthesis of novel derivatives. nih.govnuph.edu.ua Techniques like molecular docking allow researchers to predict the binding affinity and interaction patterns of newly designed compounds with biological targets, streamlining the discovery process for new therapeutic agents. nih.govnuph.edu.ua
Another emerging research trajectory involves the synthesis of hybrid molecules or mutual prodrugs, where an acetamide linkage connects two different pharmacologically active agents to enhance their properties. archivepp.com This approach is being used to develop novel cyclooxygenase-II (COX-II) inhibitors. archivepp.com The development of innovative synthetic methodologies remains a constant pursuit, aiming for more efficient, environmentally friendly, and versatile ways to produce N-substituted amides. tandfonline.com
In the environmental and agrochemical context, there is a growing interest in the environmental fate of dichloroacetamide safeners. acs.org Classified by some regulatory bodies as "inert" ingredients, their inherent biological activity has led researchers to categorize them as potential "contaminants of emerging concern," prompting further studies into their long-term environmental impact and transformation products. acs.org Furthermore, the application of nanotechnology, such as the use of nanoparticles for the targeted delivery of related active compounds, represents a novel and rapidly developing field of research. archivepp.com
Synthetic Methodologies and Chemical Transformations of N-Acetyl-N-(2,6-dichlorophenyl)acetamide and Analogues
The synthesis and modification of this compound and its related structures are crucial in organic chemistry. These processes involve fundamental reactions such as N-acylation and more complex multi-step pathways to generate diverse derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-acetyl-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)13(7(2)15)10-8(11)4-3-5-9(10)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPQWEDVABNFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=CC=C1Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447747 | |
| Record name | Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91573-20-5 | |
| Record name | Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformational Analysis of N Acetyl N 2,6 Dichlorophenyl Acetamide and Analogues
Crystallographic Investigations
While specific crystallographic data for N-Acetyl-N-(2,6-dichlorophenyl)acetamide is not publicly available, analysis of its close analogues provides significant insights into the expected structural behavior. The presence of the bulky 2,6-dichlorophenyl group profoundly influences the solid-state packing and intermolecular interactions.
Analysis of Crystal Packing and Lattice Formation
The crystal packing of molecules containing the 2,6-dichlorophenylacetamide moiety is dictated by a combination of hydrogen bonding, and in some cases, π-π stacking interactions. In an analogue, (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide, the molecules form centrosymmetric dimers. researchgate.net These dimers are further interconnected by C—H⋯O and C—H⋯π interactions, creating a stable three-dimensional network. researchgate.net
For another related compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, the crystal structure reveals a monoclinic system with the space group P2₁/n. researchgate.net The lattice parameters for this analogue are detailed in the table below, illustrating a common packing arrangement for this class of compounds. researchgate.net
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Monoclinic | P2₁/n | 13.7865(2) | 13.0725(2) | 15.9606(2) | 100.7371(14) | 2826.11(7) | 8 |
Table 1: Crystal data and structure refinement for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. researchgate.net
Similarly, the crystal structure of 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide adopts a triclinic system with the space group P1. researchgate.net This arrangement facilitates the formation of infinite one-dimensional chains. researchgate.netcrystallography.net
Role of Intermolecular Hydrogen Bonding in Solid-State Architecture
Intermolecular hydrogen bonds are a dominant feature in the solid-state architecture of 2,6-dichlorophenylacetamide analogues. In the crystal structure of (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide, molecules are linked into centrosymmetric dimers through N—H⋯O hydrogen bonds, forming an R₂²(8) graph-set motif. researchgate.net
In the case of 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, intermolecular N—H⋯N hydrogen bonds are observed, which create infinite one-dimensional chains extending along the direction, contributing significantly to the stability of the crystal packing. researchgate.netcrystallography.net The geometry of this hydrogen bond is presented in the table below.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1N···N2 | 0.890(19) | 2.030(19) | 2.9165(14) | 173.9(17) |
Table 2: Hydrogen-bond geometry for 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. crystallography.net
These consistent hydrogen bonding patterns in analogues suggest that this compound, which lacks a traditional N-H donor, would likely exhibit weaker C-H···O interactions as the primary mode of stabilizing its crystal lattice.
Impact of Substituent Effects on Crystalline Arrangements
Substituents on the phenyl rings and the acetamide (B32628) nitrogen play a crucial role in determining the crystalline arrangement. The comparison between different analogues reveals that variations in these substituents lead to significant changes in structural parameters and packing motifs. researchgate.net For instance, the introduction of a thiazole (B1198619) ring in 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide introduces N—H⋯N hydrogen bonding that is absent in tertiary amides. crystallography.net
Intramolecular Interactions and Conformational Preferences
The conformation of this compound and its analogues is largely governed by the steric and electronic interactions between the substituted phenyl ring and the N-acetyl groups.
Dihedral Angle Analysis and Torsional Dynamics
A key conformational feature of these molecules is the dihedral angle between the plane of the dichlorophenyl ring and the plane of the amide group. In (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide, the two benzene (B151609) rings are twisted with respect to each other, exhibiting a dihedral angle of 69.4(1)°. researchgate.net Furthermore, each benzene ring is nearly orthogonal to the plane of the amide group, with dihedral angles of 86.5(2)° and 73.9(1)°. researchgate.net
In 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the dichlorophenyl ring is twisted by a significant 79.7(7)° from the mean plane of the thiazole ring. researchgate.netcrystallography.net This pronounced twist is a direct consequence of the steric hindrance imposed by the ortho-chloro substituents. This steric clash forces the rings out of planarity to achieve a lower energy conformation.
| Compound | Dihedral Angle (°) |
| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide (dichlorophenyl vs. phenyl) | 69.4(1) |
| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide (dichlorophenyl vs. amide plane) | 86.5(2) |
| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide (phenyl vs. amide plane) | 73.9(1) |
| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (dichlorophenyl vs. thiazole) | 79.7(7) |
Table 3: Selected Dihedral Angles in Analogues of this compound. researchgate.netresearchgate.netcrystallography.net
Computational Structural Elucidation
Computational chemistry offers powerful tools for investigating molecular structures, electronic properties, and intermolecular interactions, providing insights that complement experimental data. For this compound and its analogues, quantum chemical calculations and Hirshfeld surface analysis are particularly valuable.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules. Studies on related acetamide derivatives provide a template for understanding the structural parameters of this compound.
For instance, computational studies on compounds like 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide and 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide have been performed using the B3LYP approximation with a 6-311G(d,p) basis set to obtain optimized molecular structures. researchgate.net This level of theory is widely used for its balance of accuracy and computational cost. Such calculations typically provide key geometric parameters.
In a related compound, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the dichlorophenyl ring is significantly twisted relative to the rest of the molecule, a feature that would likely be present in this compound due to the steric hindrance imposed by the ortho-chloro substituents. researchgate.net The planarity of the amide group is a common feature in such compounds, often adopting a trans conformation. nih.gov
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For similar molecules, these maps highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential, while the N-H protons (in related primary or secondary amides) are regions of positive potential, indicating their role as hydrogen bond donors. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a Related Dichlorophenyl Acetamide Analogue (Note: Data is illustrative based on published values for analogues like 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide and may not represent the exact values for this compound)
| Parameter | Typical Value Range |
| C=O Bond Length | 1.22 - 1.25 Å |
| C-N (amide) Bond Length | 1.35 - 1.40 Å |
| C-Cl Bond Length | 1.73 - 1.75 Å |
| Dihedral Angle (Phenyl Ring vs. Amide Plane) | 70° - 90° |
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.
While a Hirshfeld surface analysis for this compound is not available, studies on analogous structures provide significant insights into the types of interactions that likely govern its crystal packing. For example, the analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide reveals that the most significant intermolecular contacts are H···H, H···Cl/Cl···H, H···C/C···H, and H···O/O···H interactions. nih.gov
The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. In many acetamide derivatives, N-H···O hydrogen bonds are a dominant feature, forming chains or dimers that stabilize the crystal structure. nih.govresearchgate.net
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogue Acetamide Compounds (Note: These percentages are illustrative based on published data for related compounds and may vary for this compound)
| Contact Type | Typical Percentage Contribution |
| H···H | 30% - 55% |
| O···H/H···O | 10% - 25% |
| C···H/H···C | 10% - 20% |
| Cl···H/H···Cl | 5% - 20% |
| C···C (π-π stacking) | 2% - 5% |
Computational Modeling and Chemoinformatics of N Acetyl N 2,6 Dichlorophenyl Acetamide and Analogues
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a defined scoring function.
In the context of N-Acetyl-N-(2,6-dichlorophenyl)acetamide and its analogues, molecular docking simulations would be employed to identify potential protein targets and estimate the binding affinity. For instance, studies on structurally related acetamide (B32628) derivatives have utilized molecular docking to explore their interactions with various biological targets. Research on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, for example, used structural models of the Hepatitis B virus (HBV) core protein to predict the binding affinity of these compounds, identifying them as potential capsid assembly inhibitors. nih.gov
A hypothetical molecular docking study of this compound against a specific protein target would involve preparing the 3D structure of the compound and the protein, followed by the docking process using software like AutoDock or Glide. The output would be a series of binding poses ranked by their docking scores, which are indicative of the binding free energy.
Table 1: Representative Molecular Docking Scores for Acetamide Analogues against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Analogue A | -8.5 | TYR23, LEU45, PHE89 |
| Analogue B | -7.9 | TYR23, VAL56, ILE90 |
| Analogue C | -7.2 | ALA22, LEU45, TRP92 |
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, guiding the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) Development and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
The development of a QSAR model for this compound and its analogues would involve compiling a dataset of structurally similar compounds with their experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a model that best correlates these descriptors with the observed activity. While specific QSAR studies on this compound are not prevalent, the methodology is widely applied to similar chemical classes.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Acetamide Analogues
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
| Analogue 1 | 2.1 | 250.1 | 45.3 | 5.2 |
| Analogue 2 | 2.5 | 264.2 | 48.1 | 3.8 |
| Analogue 3 | 1.9 | 236.0 | 42.5 | 7.1 |
This table contains hypothetical data to illustrate the type of information used in and generated from a QSAR study.
A validated QSAR model could then be used to predict the biological activity of this compound and to prioritize the synthesis of novel analogues with potentially improved activity.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
For this compound and its analogues, a pharmacophore model could be generated based on the structure of a known active ligand bound to its target (structure-based) or from a set of active molecules if the target structure is unknown (ligand-based). This model would highlight the key functional groups and their spatial relationships crucial for biological activity.
Virtual screening using such a pharmacophore model would enable the rapid identification of diverse chemical scaffolds that could potentially bind to the same target as this compound, thus accelerating the discovery of new lead compounds.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. By simulating the movements of atoms in a ligand-protein complex, MD can reveal insights into the stability of the binding pose predicted by molecular docking, the flexibility of the protein's active site, and the role of solvent molecules in the binding process.
An MD simulation of a complex between this compound and a target protein would start with the docked pose. The system would be solvated in a water box with appropriate ions, and the simulation would be run for a duration sufficient to observe the system's dynamics, typically on the nanosecond to microsecond timescale. Analysis of the simulation trajectory can provide information on the stability of key interactions and conformational changes in both the ligand and the protein. Studies on other small molecules, such as N-acetyl-tryptophan-amide, have utilized MD simulations to understand their reorientational dynamics in solution. researchgate.net
Table 3: Key Metrics from a Hypothetical Molecular Dynamics Simulation
| Metric | Value | Interpretation |
| RMSD of Ligand | 1.2 Å | Stable binding pose within the active site. |
| RMSF of Active Site Residues | 0.8 - 1.5 Å | Moderate flexibility of the binding pocket. |
| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding interactions maintained. |
This table presents hypothetical data to illustrate the outputs of an MD simulation.
These simulations offer a more realistic picture of the ligand-protein interaction compared to the static view provided by molecular docking.
Predictive Models for Biological Activities and Drug Discovery
Predictive modeling in drug discovery encompasses a range of computational techniques, including machine learning and deep learning, aimed at predicting various properties of chemical compounds, such as their biological activity, toxicity, and pharmacokinetic profiles. metu.edu.trmdpi.com These models are trained on large datasets of known compounds and their associated properties.
For this compound, predictive models could be used to forecast a wide range of biological activities against various targets, even in the absence of direct experimental data. For example, deep learning models trained on large bioactivity databases could predict the probability of this compound being active against different kinases, ion channels, or receptors. mdpi.com These predictions can help in hypothesis generation for its potential therapeutic applications and guide future experimental testing.
The development of such predictive models often involves the use of molecular fingerprints or other descriptors to represent the chemical structure, which are then fed into a machine learning algorithm to learn the structure-activity relationships from the training data. The accuracy of these predictions is continually improving with the growth of available biological data and advancements in modeling algorithms.
Q & A
Q. How does the electronic environment of the dichlorophenyl ring influence reactivity?
- Analysis : The electron-withdrawing Cl substituents meta to the amide group reduce electron density on the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT) predict Hammett σ values of ~0.76 for the dichlorophenyl group, correlating with observed reaction rates .
Advanced Research Questions
Q. What crystallographic tools and software are recommended for resolving structural ambiguities?
- Tools : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal X-ray data. Dihedral angles between the acetamide and dichlorophenyl groups (~15–30°) indicate planar distortions critical for packing interactions .
- Case Study : For N-(2,6-dichlorophenyl)-2-chloroacetamide, SHELXL refinement revealed C-Cl bond lengths of 1.74 Å and Cl···Cl van der Waals contacts (~3.4 Å) stabilizing the lattice .
Q. How can ³⁵Cl NQR spectroscopy elucidate molecular dynamics and crystal field effects?
- Method : Measure ³⁵Cl quadrupole resonance frequencies (νQ) to assess chlorine environments. For N-(2,6-dichlorophenyl)acetamide derivatives, νQ values range from 34–38 MHz, influenced by substituent electronegativity and crystal packing .
- Interpretation : Lower νQ frequencies correlate with increased electron density at Cl atoms due to resonance effects from the amide group .
Q. What computational approaches are suitable for predicting biological activity?
- Strategies :
- Molecular Docking : Simulate binding to targets like TPC2 ion channels using AutoDock Vina. The dichlorophenyl moiety likely occupies hydrophobic pockets, while the acetamide forms hydrogen bonds .
- QSAR Modeling : Use Hammett constants and logP values (~2.8) to predict antimicrobial potency. Analogous compounds (e.g., 2-cyano-N-(2,6-dibromophenyl)acetamide) show IC₅₀ values <10 μM against S. aureus .
Q. How do structural modifications impact pharmacological activity in vivo?
- Case Study : Replacing the acetyl group with a thiazole ring (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) enhances anti-inflammatory activity by 40% in murine models, attributed to improved solubility and target affinity .
- Data Interpretation : Compare pharmacokinetic parameters (t₁/₂, Cmax) across analogs using HPLC-MS bioanalytical methods .
Q. How can contradictory data in literature regarding bioactivity be resolved?
- Approach :
- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., MIC for antimicrobial studies). Discrepancies may arise from impurity profiles (e.g., residual solvents in commercial batches) .
- Reproducibility : Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate bioactivity in multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
